molecular formula C14H18N2O3S2 B4025955 [2-Hydroxy-2-(4-nitrophenyl)ethyl] piperidine-1-carbodithioate

[2-Hydroxy-2-(4-nitrophenyl)ethyl] piperidine-1-carbodithioate

Cat. No.: B4025955
M. Wt: 326.4 g/mol
InChI Key: KQZTZKHJOXALHY-UHFFFAOYSA-N
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Description

[2-Hydroxy-2-(4-nitrophenyl)ethyl] piperidine-1-carbodithioate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound features a piperidine ring, a nitrophenyl group, and a carbodithioate moiety, making it a unique structure with potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Hydroxy-2-(4-nitrophenyl)ethyl] piperidine-1-carbodithioate typically involves the reaction of piperidine with 2-hydroxy-2-(4-nitrophenyl)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

[2-Hydroxy-2-(4-nitrophenyl)ethyl] piperidine-1-carbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-Hydroxy-2-(4-nitrophenyl)ethyl] piperidine-1-carbodithioate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-Hydroxy-2-(4-nitrophenyl)ethyl] piperidine-1-carbodithioate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity to its targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple piperidine ring without additional functional groups.

    Piperidine-1-carbodithioate: Lacks the hydroxyl and nitrophenyl groups.

    2-Hydroxy-2-(4-nitrophenyl)ethyl chloride: Lacks the piperidine ring.

Uniqueness

[2-Hydroxy-2-(4-nitrophenyl)ethyl] piperidine-1-carbodithioate is unique due to its combination of a piperidine ring, a nitrophenyl group, and a carbodithioate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[2-hydroxy-2-(4-nitrophenyl)ethyl] piperidine-1-carbodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S2/c17-13(11-4-6-12(7-5-11)16(18)19)10-21-14(20)15-8-2-1-3-9-15/h4-7,13,17H,1-3,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZTZKHJOXALHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)SCC(C2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301319849
Record name [2-hydroxy-2-(4-nitrophenyl)ethyl] piperidine-1-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648869
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

690710-06-6
Record name [2-hydroxy-2-(4-nitrophenyl)ethyl] piperidine-1-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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